2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate
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Overview
Description
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of difluoro groups, a methoxyethyl group, and a methanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate typically involves the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The difluoro groups can be reduced to form difluoromethyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of difluoromethyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets The difluoro groups enhance the compound’s stability and reactivity, while the methanesulfonate group acts as a leaving group in substitution reactions
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
- 2,2-Difluoro-2-(fluorosulfonyl)ethyl acetate
- 2,2-Difluoro-2-(fluorosulfonyl)propyl acetate
Uniqueness
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is unique due to the combination of its difluoro, methoxyethyl, and methanesulfonate groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C6H12F2O4S2 |
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Molecular Weight |
250.3 g/mol |
IUPAC Name |
[2,2-difluoro-2-(2-methoxyethylsulfanyl)ethyl] methanesulfonate |
InChI |
InChI=1S/C6H12F2O4S2/c1-11-3-4-13-6(7,8)5-12-14(2,9)10/h3-5H2,1-2H3 |
InChI Key |
XEJZWLCKPPYXRO-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC(COS(=O)(=O)C)(F)F |
Origin of Product |
United States |
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